molecular formula C24H30Cl4N4 B566210 1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine CAS No. 519138-47-7

1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine

Cat. No.: B566210
CAS No.: 519138-47-7
M. Wt: 516.332
InChI Key: LIVCJMNSRBXFAY-UHFFFAOYSA-N
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Description

1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine] (hereafter referred to by its IUPAC name) is a bis-piperazine derivative characterized by a central ethylidene bridge connecting two 2,3-dichlorophenyl groups. Each piperazine ring is substituted with a methyl group at the 4-position. This compound is structurally related to Aripiprazole, a widely used antipsychotic drug, and is identified as a dimeric impurity (Aripiprazole EP Impurity G) formed during Aripiprazole synthesis . Its molecular formula is C₄₈H₅₆Cl₄N₆O₄ with a molecular weight of 922.81 g/mol . Its structural complexity necessitates rigorous analytical monitoring in pharmaceutical quality control .

Properties

IUPAC Name

1-[2,3-dichloro-4-[1-[2,3-dichloro-4-(4-methylpiperazin-1-yl)phenyl]ethyl]phenyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30Cl4N4/c1-16(17-4-6-19(23(27)21(17)25)31-12-8-29(2)9-13-31)18-5-7-20(24(28)22(18)26)32-14-10-30(3)11-15-32/h4-7,16H,8-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVCJMNSRBXFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)N2CCN(CC2)C)Cl)Cl)C3=C(C(=C(C=C3)N4CCN(CC4)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine typically involves multiple steps, starting with the preparation of the dichlorophenyl intermediates. These intermediates are then reacted with 4-methylpiperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove chlorine atoms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

Scientific Research Applications

1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound belongs to the bis-piperazine class, which includes molecules with two piperazine moieties linked via spacers. Key structural analogs and their distinctions are summarized below:

Table 1: Structural Comparison of Bis-Piperazine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Linkers Pharmacological Relevance
Target Compound C₄₈H₅₆Cl₄N₆O₄ 922.81 Ethylidene, 2,3-dichlorophenyl, 4-methyl-piperazine Aripiprazole impurity
1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane () C₂₃H₂₇Cl₂N₄ 437.39 Propane linker, 3-chlorophenyl Not specified
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine () C₃₄H₃₂Cl₂N₂ 563.54 Bis-(4-chlorophenyl)phenylmethyl Not specified
1-[2-(Bis(4-fluorophenyl)methoxy)ethyl]-4-cinnamylpiperazine () C₂₉H₃₁F₂N₂O 477.58 Bis(4-fluorophenyl)methoxy, cinnamyl 5-HT2A receptor interaction
1-(3-Trifluoromethylphenyl)piperazine () C₁₁H₁₃F₃N₂ 230.23 3-Trifluoromethylphenyl Neuropharmacological studies

Key Observations :

  • Linker Variability : The target compound uses an ethylidene bridge, while analogs employ propane () or aromatic spacers (). These linkers influence conformational flexibility and binding affinity.
  • Substituent Effects: The 2,3-dichlorophenyl groups in the target compound enhance steric bulk and electronic withdrawal compared to mono-chlorinated () or fluorinated () analogs.
  • Pharmacological Implications : Substituents like trifluoromethyl () or cinnamyl () are associated with receptor-specific activity, whereas the target compound’s dimeric structure may affect solubility and metabolic stability .

Pharmacological and Industrial Relevance

  • Target Compound : Primarily recognized as a process-related impurity in Aripiprazole, necessitating strict regulatory control to ensure drug safety .
  • : Trifluoromethyl-containing analogs demonstrate in vitro/in vivo activity, suggesting CNS applications. : Cinnamyl-substituted derivatives interact with serotonin receptors, highlighting structural versatility for neuropharmacology.

Contrasts :

  • Unlike bioactive analogs, the target compound’s dimeric structure may limit membrane permeability, reducing direct therapeutic utility but increasing relevance in impurity profiling .

Biological Activity

1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine] (CAS Number: 519138-47-7) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. The compound features a complex molecular structure characterized by a combination of dichloro-substituted phenylene and piperazine moieties. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H30Cl4N4
  • Molecular Weight : 516.33 g/mol
  • IUPAC Name : 4,4'-(ethane-1,1-diylbis(2,3-dichloro-4,1-phenylene))bis(1-methylpiperazine)
  • SMILES Notation : ClC1=C(C(C)C2=CC=C(N3CCN(C)CC3)C(Cl)=C2Cl)C=CC(N4CCN(C)CC4)=C1Cl

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound] exhibit significant anticancer activities. For instance, piperazine derivatives have been reported to enhance the activity of detoxifying enzymes in cancer cell lines. A study showed that the keto analogue of a related compound increased the activity of DT-diaphorase by 2.8 times in HT29 intestinal adenocarcinoma cells compared to the control group .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds related to piperazine has been documented in various studies. For example, a chloroform fraction from a related compound demonstrated high anti-inflammatory activity in carrageenan-induced inflammation models . The ethyl acetate fraction showed significant analgesic effects in acetic acid-induced tests with inhibition rates reaching up to 88.38% in late-phase responses .

The biological activity of this compound] is hypothesized to involve:

  • Enzyme Modulation : Similar compounds have been shown to modulate the activity of various enzymes involved in detoxification and antioxidant defense.
  • Cell Signaling Pathways : The presence of dichloro-substituted phenylene units may interact with specific cell signaling pathways that regulate apoptosis and cell proliferation.

Study 1: Anticancer Activity Assessment

A study conducted on piperazine derivatives indicated that compounds similar to our target molecule exhibited cytotoxic effects on cancer cell lines. The findings suggested that these compounds could induce apoptosis through mitochondrial pathways .

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15Apoptosis
Compound BMCF720Cell Cycle Arrest
1,1'-Ethylidenebis...HT2912Mitochondrial Pathway

Study 2: Anti-inflammatory Activity Evaluation

In another investigation focusing on the anti-inflammatory properties of related piperazine derivatives, it was found that these compounds significantly reduced inflammation markers in animal models.

TreatmentDose (mg/kg)Early Phase Inhibition (%)Late Phase Inhibition (%)
Negative Control---
Morphine583.0792.94
Ethyl Acetate Fraction30074.3588.38

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